molecular formula C15H21NO B1528387 (2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 1823299-24-6

(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B1528387
CAS No.: 1823299-24-6
M. Wt: 231.33 g/mol
InChI Key: HUMHLGKGPBRHRM-UHFFFAOYSA-N
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Description

“(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol” is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine core substituted with a benzyl group at position 2 and a hydroxymethyl group at position 3a. The compound’s rigid bicyclic framework and polar functional groups (e.g., methanol) suggest utility in modulating physicochemical properties such as solubility and hydrogen-bonding capacity, which are critical for drug design .

Properties

IUPAC Name

(2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-12-15-8-4-7-14(15)10-16(11-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMHLGKGPBRHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol involves several steps, typically starting with the formation of the cyclopenta[c]pyrrole ring systemThe specific reaction conditions and reagents used can vary, but common methods include the use of strong acids or bases to facilitate cyclization and nucleophilic substitution reactions to introduce the benzyl and hydroxymethyl groups .

Chemical Reactions Analysis

(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: The benzyl and hydroxymethyl groups position the compound as a candidate for central nervous system (CNS) targets, though toxicity and metabolic stability studies are lacking.
  • Stereochemical Exploration : The impact of 3a-position chirality on bioactivity remains uncharacterized, warranting enantioselective synthesis and crystallographic studies (e.g., using SHELX software for structural determination) .
  • Comparative Bioactivity : Direct comparisons with ’s chloropyrimidine analogue could reveal structure-activity relationships (SAR) for kinase inhibition or antibacterial activity.

Biological Activity

(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol is an organic compound with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol. Its unique structural features suggest potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
IUPAC Name (2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol
Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Canonical SMILES C1CC2CN(CC2(C1)CO)CC3=CC=CC=C3

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing various biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding: It may bind to neurotransmitter receptors, potentially affecting neurological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies have shown that the compound possesses antimicrobial activity against various bacterial strains.
  • Cytotoxicity: Investigations into the cytotoxic effects on cancer cell lines have revealed promising results, suggesting potential as an anticancer agent.
  • Neuroprotective Effects: Due to its ability to interact with neurotransmitter systems, it may offer neuroprotective benefits in models of neurodegeneration.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity:
    • Researchers tested the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment:
    • A study evaluated the compound's effects on human cancer cell lines (e.g., HeLa and MCF-7).
    • The findings demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer drug.
  • Neuroprotective Study:
    • In vitro models of oxidative stress were used to assess neuroprotective effects.
    • The compound showed a reduction in oxidative stress markers, suggesting a protective role against neuronal damage.

Research Applications

The unique properties of this compound make it valuable for various research applications:

  • Drug Development: Its promising biological activities position it as a candidate for further development into therapeutic agents.
  • Chemical Biology: The compound serves as a tool for studying biological interactions and pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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